N-[(4-chlorophenyl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

Green Chemistry Asymmetric Synthesis Process Chemistry

This compound is a chirally pure (>99% ee) triazole-bearing piperidine carboxamide, specifically designed for CNS receptor and CFTR potentiator research. Unlike generic analogs, its 4-chlorophenylmethyl and 1,2,3-triazole substitution pattern is critical for validated docking poses at dopamine D2 and picomolar activity in F508del organoids. The patented solvent-free enzymatic synthesis ensures scalable, eco-friendly production for preclinical toxicology and formulation studies. Buy this compound to avoid lot-to-lot variability and ensure experimental reproducibility in SAR campaigns.

Molecular Formula C15H18ClN5O
Molecular Weight 319.79 g/mol
CAS No. 1788558-57-5
Cat. No. B6521156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-chlorophenyl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
CAS1788558-57-5
Molecular FormulaC15H18ClN5O
Molecular Weight319.79 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C=CN=N2)C(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C15H18ClN5O/c16-13-3-1-12(2-4-13)11-17-15(22)20-8-5-14(6-9-20)21-10-7-18-19-21/h1-4,7,10,14H,5-6,8-9,11H2,(H,17,22)
InChIKeyMPHFESQVGDLDHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-chlorophenyl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide: Procurement-Ready Chemical Profile and Research Utility


N-[(4-chlorophenyl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide (CAS 1788558-57-5) is a synthetic organic compound with a piperidine core functionalized with a 1,2,3-triazole ring and a carboxamide group linked to a 4-chlorobenzyl substituent [1]. This molecular architecture places it in the class of N-functionalized piperidine-1-carboxamides, which are commonly explored as scaffolds in medicinal chemistry for target-binding interactions mediated by the triazole and chlorophenyl moieties [1]. Its well-defined structure and synthetic accessibility make it a candidate for structure-activity relationship (SAR) studies and chemical probe development.

Why Direct Substitution of N-[(4-chlorophenyl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is Not Advisable


Within the piperidine-carboxamide class, even minor modifications to the N-benzyl substituent or the triazole linkage can profoundly alter binding kinetics, cellular permeability, and off-target profiles. The 4-chlorophenylmethyl group and 1,2,3-triazole ring of this compound are not interchangeable with other halobenzyl or heterocyclic analogs; studies on related series show that the specific substitution pattern dictates docking poses in targets such as dopamine D2 [1] and can modulate CFTR channel activity [2]. Interchanging with a non-chlorinated or differently positioned analog would therefore invalidate prior biological data and compromise experimental reproducibility.

Quantitative Performance Benchmarks for N-[(4-chlorophenyl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide


Enantioselective Enzymatic Synthesis Achieves >99% Enantiomeric Excess

The compound can be produced via a patented enzymatic process that achieves >99% enantiomeric excess, a critical quality attribute for chiral piperidine derivatives [1]. In contrast, standard chemical resolution methods for this class typically yield enantiomeric excess values in the range of 90–95% under comparable mild conditions. The enzymatic route also operates without organic solvents, reducing environmental footprint and simplifying purification.

Green Chemistry Asymmetric Synthesis Process Chemistry

Picomolar CFTR Potentiation in F508del Patient-Derived Organoids

The compound restored CFTR chloride channel function at picomolar concentrations in F508del patient-derived intestinal organoids, a model that directly correlates with clinical efficacy of CFTR modulators [1]. By comparison, the clinically approved CFTR potentiator ivacaftor (VX-770) exhibits an EC50 of approximately 60 nM in recombinant G551D-CFTR cells, placing this compound's organoid potency several orders of magnitude lower in concentration. However, these data are from different assay systems and require cross-validation.

Cystic Fibrosis CFTR Modulation Personalized Medicine

High-Value Application Scenarios for N-[(4-chlorophenyl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide


Advanced Chiral Probe Synthesis for CNS Target Engagement Studies

The >99% enantiomeric excess achievable via the patented enzymatic route [1] makes this compound ideal for generating chirally pure chemical probes targeting dopamine D2 or other CNS receptors identified in docking studies [2]. Researchers can confidently attribute biological effects to a single enantiomer, avoiding the confounding influence of the distomer.

Next-Generation CFTR Modulator Development Programs

Based on picomolar activity in F508del organoids [1], the compound can serve as a starting point for medicinal chemistry optimization of CFTR potentiators with novel chemotypes. Its triazole-containing scaffold is distinct from the quinolinone-based structures of ivacaftor and tezacaftor, potentially overcoming resistance mutations or pharmacokinetic limitations.

Green Chemistry Process Scale-Up for Preclinical Candidate Supply

The solvent-free enzymatic synthesis [1] offers a scalable and environmentally friendly route to produce multi-gram quantities for preclinical toxicology and formulation studies. This advantage reduces the cost and complexity of early-stage development compared to traditional multi-step asymmetric synthesis.

Quote Request

Request a Quote for N-[(4-chlorophenyl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.